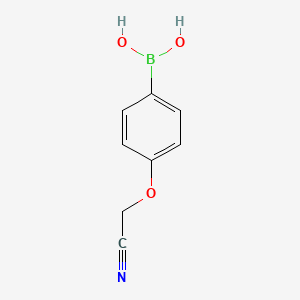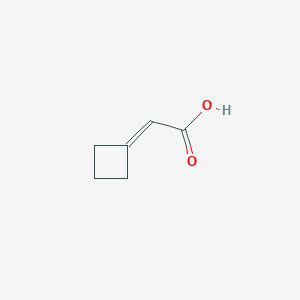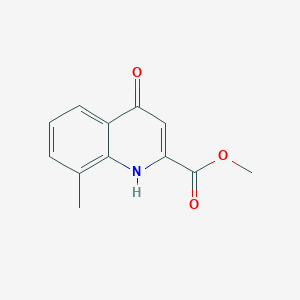
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 849022-03-3. It has a molecular weight of 217.22 . The IUPAC name for this compound is methyl 8-methyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate . This compound is an important heterocyclic compound used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is 1S/C12H11NO3/c1-7-4-3-5-8-10 (14)6-9 (12 (15)16-2)13-11 (7)8/h3-6H,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” has a molecular weight of 217.22 . The compound is typically stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” may be used in the synthesis of compounds with antitubercular properties. Quinoline derivatives have been explored for their potential to inhibit Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Alzheimer’s Disease Treatment
The compound could be involved in the synthesis of 2-arylethenylquinoline derivatives, which are being studied for the treatment of Alzheimer’s disease due to their ability to interact with amyloid-beta peptides and tau proteins associated with the disease .
Anticancer Agents
Quinoline derivatives are known for their anticancer activities. They can act as chelators for metalloproteins and inhibitors of 2OG-dependent enzymes, which are strategies used in targeting cancer cells .
Neuroprotection
The iron-chelating properties of quinoline compounds make them candidates for neuroprotective agents, potentially useful in conditions like Parkinson’s disease where iron accumulation is a concern .
Anti-HIV Agents
Some quinoline derivatives have shown promise as anti-HIV agents, possibly by interfering with viral replication or by acting as inhibitors of enzymes crucial to the HIV life cycle .
Antifungal and Antileishmanial Agents
These compounds may also serve as antifungal and antileishmanial agents, providing treatment options for fungal infections and leishmaniasis, a disease caused by parasites .
Pharmaceutical Intermediate
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” can be an intermediate in pharmaceutical synthesis, contributing to the production of various drugs .
Synthetic Organic Chemistry
Quinolines are important scaffolds in synthetic organic chemistry, suggesting that this compound could be used in creating diverse organic molecules for research and industrial applications .
Eigenschaften
IUPAC Name |
methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWTGWGUFVSGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621555 |
Source


|
| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate | |
CAS RN |
849022-03-3 |
Source


|
| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



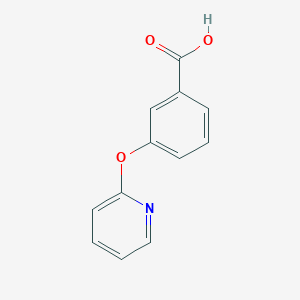


![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

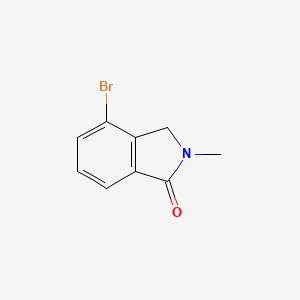
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)
